molecular formula C19H23NO5 B6574182 N-[2-(4-ethoxyphenoxy)ethyl]-2,3-dimethoxybenzamide CAS No. 1170420-74-2

N-[2-(4-ethoxyphenoxy)ethyl]-2,3-dimethoxybenzamide

Cat. No.: B6574182
CAS No.: 1170420-74-2
M. Wt: 345.4 g/mol
InChI Key: GREIECZMVCPGCV-UHFFFAOYSA-N
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Description

N-[2-(4-Ethoxyphenoxy)ethyl]-2,3-dimethoxybenzamide is a benzamide derivative characterized by a 2,3-dimethoxy-substituted benzoyl core linked to a 2-(4-ethoxyphenoxy)ethylamine side chain.

Properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-4-24-14-8-10-15(11-9-14)25-13-12-20-19(21)16-6-5-7-17(22-2)18(16)23-3/h5-11H,4,12-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREIECZMVCPGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]-2,3-dimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxyphenol and 2,3-dimethoxybenzoic acid.

    Formation of Intermediate: 4-ethoxyphenol is reacted with ethylene oxide to form 2-(4-ethoxyphenoxy)ethanol.

    Amidation Reaction: The intermediate 2-(4-ethoxyphenoxy)ethanol is then reacted with 2,3-dimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenoxy)ethyl]-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(4-ethoxyphenoxy)ethyl]-2,3-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs from the evidence, focusing on structural features, synthetic pathways, and biological relevance.

[18F]Fallypride ((S)-N-[(1-Allyl-2-pyrrolidinyl)methyl]-5-(3[18F]fluoropropyl)-2,3-dimethoxybenzamide)

  • Structure : Features a fluoropropyl group and a pyrrolidinylmethyl side chain.
  • Synthesis : Produced via radiochemical methods under FDA-regulated protocols (IND 47,245), emphasizing stringent quality control .
  • Activity : High affinity for D2/D3 receptors (Ki < 1 nM), making it a gold standard for PET imaging of dopamine receptors .
  • Comparison: The target compound lacks the fluoropropyl and pyrrolidinyl groups, which are critical for [18F]fallypride’s receptor binding. However, its ethoxyphenoxyethyl chain may confer greater metabolic stability due to reduced susceptibility to oxidative degradation .

N-(2-(Ethyl(5-((4-Methyl-5-Phenyl-4H-1,2,4-Triazol-3-yl)Thio)Pentyl)Amino)Ethyl)-2,3-Dimethoxybenzamide (11b)

  • Structure : Contains a bromo substituent and a triazole-thioether side chain.
  • Synthesis : Synthesized via multistep reactions with a 28% yield, involving alkylation and purification by silica chromatography .
  • Activity : Acts as a potent D3 receptor ligand, with bitopic binding (both orthosteric and allosteric sites) enhancing selectivity .

N-(2-((3-(1,3-Dioxolan-2-yl)Propyl)(Ethyl)Amino)Ethyl)-5-Bromo-2,3-Dimethoxybenzamide (4c)

  • Structure : Includes a bromo substituent and a dioxolane-functionalized side chain.
  • Synthesis : Achieved a 62% yield via nucleophilic substitution, highlighting efficient synthetic scalability .
  • Activity : Designed as a bitopic ligand for dopamine receptors, with bromine enhancing electron-withdrawing effects on the benzamide core .

Itopride Hydrochloride (N-[[4-(2-Dimethylaminoethoxy)Phenyl]Methyl]-3,4-Dimethoxybenzamide Hydrochloride)

  • Structure: Contains a dimethylaminoethoxy side chain and a 3,4-dimethoxybenzoyl group.
  • Synthesis : Produced via mild reaction conditions with high purity, emphasizing industrial scalability .
  • Activity : A prokinetic agent targeting gastrointestinal dopamine D2 receptors and acetylcholinesterase .

Data Table: Key Structural and Functional Comparisons

Compound Substituents/Modifications Molecular Weight (g/mol) Synthetic Yield Key Biological Activity
Target Compound 4-Ethoxyphenoxyethyl side chain ~375 (estimated) N/A Inferred receptor ligand
[18F]Fallypride Fluoropropyl, pyrrolidinylmethyl ~500 N/A D2/D3 PET imaging (Ki < 1 nM)
Compound 11b Bromo, triazole-thioether side chain ~650 28% Potent D3 ligand
Compound 4c Bromo, dioxolane side chain ~480 62% Bitopic D3 ligand
Itopride Hydrochloride Dimethylaminoethoxy side chain ~388 High Prokinetic agent

Key Findings and Implications

Structural Flexibility: The target compound’s ethoxyphenoxyethyl group balances lipophilicity and solubility, a critical factor for CNS-targeting drugs .

Synthetic Feasibility : While specific yields are unavailable, analogs like 4c (62% yield) suggest that similar benzamide derivatives can be synthesized efficiently .

Pharmacological Potential: Unlike [18F]fallypride, the absence of a radioisotope in the target compound positions it for therapeutic applications, possibly in neurological disorders .

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